molecular formula C14H12O3 B2665688 (E)-3-[5-(hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one CAS No. 132391-04-9

(E)-3-[5-(hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one

Cat. No. B2665688
CAS RN: 132391-04-9
M. Wt: 228.247
InChI Key: PAGMPWNTQNKMDO-CMDGGOBGSA-N
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Description

“(E)-3-[5-(hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one” is a compound that can be derived from 5-hydroxymethylfurfural (HMF), a biomass-derived compound . HMF and its derivatives are important for sustainable chemical and transport fuel production .


Synthesis Analysis

The synthesis of this compound involves the oxidation of HMF . An FAD-dependent enzyme has been identified that can oxidize HMF and related compounds . This enzyme can produce FDCA from HMF with high yield at ambient temperature and pressure . Another method involves the use of metal oxide-supported Ru catalysts for the oxidation of HMF to FDCA in the absence of a base under aqueous conditions .


Chemical Reactions Analysis

The oxidation of HMF to FDCA involves multiple oxidation reactions . The FAD-dependent enzyme acts on alcohol groups only and depends on the hydration of aldehydes for the oxidation reaction required to form FDCA . The Ru catalysts also facilitate the oxidation of HMF to FDCA .

Scientific Research Applications

Enzyme-Catalyzed Oxidation

The compound can be used in enzyme-catalyzed oxidation processes. An FAD-dependent enzyme has been identified that is active towards this compound and related compounds . This oxidase has the remarkable capability of oxidizing [5-(hydroxymethyl)furan-2-yl]methanol to FDCA, a reaction involving four consecutive oxidations . The oxidase can produce FDCA from HMF with high yield at ambient temperature and pressure .

Production of Biobased Platform Chemicals

The compound is listed as one of the “TOP 14” most important biomass-derived platform molecules . It can be converted into 2,5-bis(hydroxymethyl)furan (BHF) via selective hydrogenation of the carbonyl group on HMF . BHF is a crucial monomer for various industrially important polymerization and etherification processes .

Hydrogenation Processes

The compound can be used in selective hydrogenation processes to produce 2,5-bis(hydroxymethyl)furan (BHF) . This process involves the selective hydrogenation of the carbonyl group on HMF to produce BHF . BHF is a crucial monomer for various industrially important polymerization and etherification processes .

Catalyst Research

The compound is used in catalyst research, particularly in the development of Ni–Ga intermetallic catalysts . These catalysts have been found to be highly effective in the selective hydrogenation of HMF to BHF .

Industrial Polymerization and Etherification

The compound can be converted into 2,5-bis(hydroxymethyl)furan (BHF), which is a crucial monomer for various industrially important polymerization and etherification processes .

Hydrothermal Stability Research

The compound is used in hydrothermal stability research. For example, Ni–Ga intermetallic catalysts have been found to show higher activity and better hydrothermal stability than referred Ni catalysts in the selective hydrogenation of HMF to BHF .

Mechanism of Action

The FAD-dependent enzyme acts on alcohol groups only and depends on the hydration of aldehydes for the oxidation reaction required to form FDCA . The nature of basicity of the support has an important role in the selective oxidation of HMF to FDCA .

properties

IUPAC Name

(E)-3-[5-(hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-10-13-7-6-12(17-13)8-9-14(16)11-4-2-1-3-5-11/h1-9,15H,10H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGMPWNTQNKMDO-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[5-(hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one

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